![molecular formula C22H24BrOP B3045640 (3-Methoxypropyl)triphenylphosphonium bromide CAS No. 111088-69-8](/img/structure/B3045640.png)
(3-Methoxypropyl)triphenylphosphonium bromide
Overview
Description
“(3-Methoxypropyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C22H24BrOP . It has an average mass of 415.303 Da and a monoisotopic mass of 414.074799 Da .
Synthesis Analysis
The synthesis of “(3-Methoxypropyl)triphenylphosphonium bromide” involves the reaction of 1-Bromo-3-methoxypropane and Triphenylphosphine . The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .Molecular Structure Analysis
The molecular structure of “(3-Methoxypropyl)triphenylphosphonium bromide” consists of a methoxypropyl group attached to a triphenylphosphonium group . The compound has a bromide ion associated with it .Physical And Chemical Properties Analysis
“(3-Methoxypropyl)triphenylphosphonium bromide” has a melting point of 194-195 °C .Scientific Research Applications
Bactericidal Ceramisite Filler
(3-Methoxypropyl)triphenylphosphonium bromide: serves as a novel insoluble bactericidal ceramisite filler. Its anti-bacterial activity is particularly effective against heterotrophic bacteria in simulated industrial recirculation water. Even after regeneration, the reused bactericide ceramisite continues to purify contaminated water .
Metal Dissolution and Zero-Valent Metals
Aqueous solutions of bromoalkyltriphenylphosphonium bromides react with zero-valent metals, leading to their dissolution. The reaction follows second-order kinetics, with the rate dependent on both the metal and bromide concentrations. This property makes it relevant in studies involving metal dissolution processes .
Ovarian Cancer Stem-Like Cells (CSC) Inhibition
In a screening study, (3-bromopropyl)triphenylphosphonium bromide demonstrated significant inhibitory effects on ovarian cancer stem-like cells (CSC). This finding highlights its potential as a therapeutic agent in cancer research .
Functionalization of Gold Nanoparticles
A related family of stable R3P+(CH2)nS2O3− compounds (where R = Ph or Bu, and n = 3, 4, 6, 8, or 10) behaves as cationic masked thiolate ligands. These compounds have applications in the functionalization of gold nanoparticles, making them promising candidates for new diagnostic bio-recognition systems .
Photochromic Properties
While not directly related to applications, it’s worth noting that (3-Methoxypropyl)triphenylphosphonium bromide exhibits interesting photochromic behavior. Spectral–kinetic characteristics of this compound in spiropyran (SP) and merocyanine (MC) forms have been studied .
Green Solvent Conversion to Iodide Salt
The conversion of the bromide salt to the iodide salt can be performed using water, a popular green solvent. This process enhances the compound’s versatility and environmental compatibility .
Safety and Hazards
Future Directions
Triphenylphosphonium-based compounds are recognized as important targets for new drug design in cancer, cardiovascular, and neurological diseases . They are also used for probing mitochondrial function, as diagnostic tools, and potential therapeutics . The future directions of research on “(3-Methoxypropyl)triphenylphosphonium bromide” could involve its use in these areas.
Mechanism of Action
Target of Action
Similar compounds like triphenylphosphonium salts have been found to selectively inhibit the growth of cancer cells . They can form delocalized lipophilic cations with positive charge themselves and preferentially transfer from an aqueous to the hydrophobic environment, selectively accumulating in the mitochondria of cancer cells .
Mode of Action
It’s known that triphenylphosphonium salts can selectively accumulate in the mitochondria of cancer cells due to their higher transmembrane potentials . This suggests that (3-Methoxypropyl)triphenylphosphonium bromide may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential accumulation in the mitochondria of cancer cells, it may influence pathways related to cellular respiration and energy production .
Result of Action
Similar compounds have been found to exhibit antitumor activity, suggesting that (3-methoxypropyl)triphenylphosphonium bromide may have similar effects .
properties
IUPAC Name |
3-methoxypropyl(triphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDMMYQNGTXEA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614249 | |
Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)triphenylphosphonium bromide | |
CAS RN |
111088-69-8 | |
Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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